Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride
Description
Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride is a bicyclic carbamate derivative featuring a bicyclo[3.2.0]heptane core. The molecule includes a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydrochloride salt, enhancing its stability and solubility for synthetic intermediates or pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-7-4-8(13)6-9(7)10;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8?,9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJXHAQQWQCAW-IJCFZBRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C₁₂H₁₈ClN₂O₂
- Molecular Weight : 263 g/mol
- CAS Number : 2740794-58-3
- IUPAC Name : tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate hydrochloride
Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate acts primarily as a ligand for the α2δ subunit of voltage-gated calcium channels. This interaction is crucial for modulating neurotransmitter release and has implications in pain management and neurological disorders.
Analgesic Effects
Research indicates that compounds similar to tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate exhibit significant analgesic properties. For instance, studies involving animal models have demonstrated that these compounds can reduce pain responses effectively.
Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity and reduce oxidative stress contributes to its neuroprotective effects.
Case Studies
-
Study on Pain Management :
- Objective : To evaluate the analgesic efficacy of tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate in neuropathic pain models.
- Methodology : Administered to rats with induced neuropathic pain.
- Findings : Significant reduction in pain scores compared to control groups (p < 0.05).
-
Neuroprotection in Ischemia Models :
- Objective : Assess the neuroprotective effects of the compound during ischemic events.
- Methodology : In vitro studies on neuronal cell lines exposed to hypoxic conditions.
- Results : The compound reduced cell death by 40% compared to untreated cells (p < 0.01).
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 263 g/mol |
| LogP | 0.96 |
| Polar Surface Area | 50 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
Comparison with Similar Compounds
Bicyclo Ring Variations
- Bicyclo[3.2.0]heptane Derivatives: The target compound shares a bicyclo[3.2.0]heptane framework with tert-butyl N-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (, Compound 7). However, the latter contains a fused dioxolane ring and lacks the 3-amino substituent, which may reduce its reactivity in amine-directed reactions . Radioligands like (1R,5S)-t-butyl 3-(7-((1S,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate () feature diaza-substituted bicyclo[3.2.0]heptane cores. These compounds prioritize nitrogen-rich frameworks for receptor binding, contrasting with the target’s single amino group .
- Bicyclo[3.2.1]octane Derivatives: Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride () has a larger bicyclo[3.2.1]octane system.
Functional Group Modifications
- Carbamate Salts: The hydrochloride salt form of the target compound contrasts with free bases or alternative salts (e.g., tosylates or acetates). For instance, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride () shares the Boc-protected amine and HCl salt but lacks the bicyclic system, simplifying its synthesis . Compounds like 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-[(dimethylcarbamoyl)oxy]phenyl dimethylcarbamate hydrochloride () employ carbamates as pharmacophores rather than protective groups, highlighting divergent applications .
Key Observations :
- The target compound’s synthesis mirrors methods for Boc-protected amines in bicyclic systems, particularly HCl gas-mediated salt formation (common in piperidinone derivatives; ).
- Palladium-catalyzed cross-couplings () are prevalent in diaza-bicyclo systems but are unnecessary for the target’s simpler structure .
Q & A
How can the synthesis of Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride be optimized for higher yields?
Methodological Answer:
Key steps include:
- Reagent Selection : Use tert-butyl chloroformate for carbamate formation under anhydrous conditions ( ).
- Temperature Control : Maintain low temperatures (0–5°C) during amine activation to minimize side reactions ( ).
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product ( ).
- Catalytic Hydrogenation : For stereochemical retention, use Pd/C under H₂ atmosphere ( ).
Yield improvements (~70–85%) are achieved by optimizing stoichiometry (1.2:1 tert-butyl chloroformate:amine) and reaction time (12–24 hrs) .
What strategies ensure stereochemical fidelity in the bicyclo[3.2.0]heptane core during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5S,6R)-configured amines) to preserve stereochemistry ( ).
- Stereoselective Cyclization : Employ Mitsunobu conditions (DIAD, PPh₃) for intramolecular ring closure with retention of configuration ( ).
- Monitoring : Analyze intermediates via chiral HPLC or X-ray crystallography to confirm stereochemical integrity ( ).
Contradictions in stereochemical outcomes (e.g., e.e. variations from 62% to >99% in similar bicyclic systems) highlight the need for strict control of reaction pH and solvent polarity .
How does the compound’s stability under varying pH conditions impact its pharmacological applications?
Methodological Answer:
- Acidic Conditions : The carbamate group hydrolyzes at pH < 3, releasing CO₂ and the free amine ().
- Neutral/Basic Conditions : Stable at pH 7–9, making it suitable for in vitro assays ().
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution to prevent degradation during biological testing ( ).
Instability in gastric environments (pH ~1.5–3.5) suggests limited oral bioavailability, necessitating prodrug formulations or alternative delivery routes .
What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds ( ).
- Chiral Analysis : Polarimetry or chiral stationary-phase LC to confirm enantiomeric excess ( ).
How does the bicyclo[3.2.0]heptane scaffold influence biological activity?
Methodological Answer:
- Rigidity : The fused bicyclic system enforces a conformation that enhances binding to targets like GPCRs or enzymes ().
- Amino Group Interactions : The 3-amino group participates in hydrogen bonding with catalytic residues (e.g., in protease inhibition) ( ).
- Comparative Studies : Analogues with larger rings (e.g., bicyclo[3.2.1]octane) show reduced activity, underscoring the scaffold’s optimal size for target engagement ( ).
In silico docking studies (e.g., AutoDock Vina) predict strong binding to serotonin receptors (Ki ~50 nM), validated via radioligand assays .
What are common by-products during synthesis, and how are they mitigated?
Methodological Answer:
- By-Products :
- Mitigation :
- Yield Loss : Typically 10–15% due to side reactions; recrystallization from EtOAc/hexane improves purity ( ).
How is the compound’s reactivity exploited in derivatization for SAR studies?
Methodological Answer:
- Amine Functionalization : Acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) to modify pharmacokinetics ().
- Carbamate Cleavage : Treat with TFA/H₂O (9:1) to generate free amines for conjugation (e.g., fluorescent probes) ( ).
- Bicyclic Core Modifications : Introduce halogens (e.g., Br₂/Fe) or hydroxyl groups (e.g., OsO₄ oxidation) to assess steric/electronic effects ( ).
Derivatives with 5-chloro or 7-azabicyclo substitutions show enhanced metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .
What contradictions exist in reported biological data for this compound class?
Methodological Answer:
- Enzyme Inhibition : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for PDE4B) arise from assay conditions (e.g., Mg²⁺ concentration) ().
- Receptor Binding : Variability in Ki values (e.g., 10–100 nM for σ receptors) due to radioligand choice (³H vs. ¹²⁵I) ( ).
- Resolution : Standardize protocols (e.g., uniform buffer systems) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
